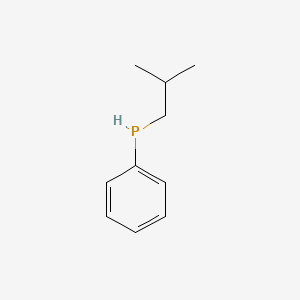

Isobutylphenylphosphine

Description

Structure

3D Structure

Properties

CAS No. |

54722-14-4 |

|---|---|

Molecular Formula |

C10H15P |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-methylpropyl(phenyl)phosphane |

InChI |

InChI=1S/C10H15P/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

LCAASHHDJMQSTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CPC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Isobutylphenylphosphine and Its Analogs

Stereoselective and Enantioselective Synthetic Routes

The creation of P-stereogenic centers, such as the one in isobutylphenylphosphine, with high enantiomeric purity is a significant challenge in synthetic chemistry. nih.gov Catalytic asymmetric synthesis has emerged as the most direct and atom-economical strategy to access these valuable chiral phosphines. nih.govrsc.org

Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a powerful method for constructing chiral phosphines. rsc.org This approach is highly atom-economic and can provide direct access to enantiomerically enriched products. rsc.orgrsc.org Transition-metal catalysis, particularly with nickel, has become a key strategy for achieving high enantioselectivity in these transformations. rsc.orgrsc.org

Nickel-catalyzed asymmetric hydrophosphination has proven to be a highly effective method for synthesizing P-chiral phosphines from prochiral alkenes and secondary phosphines. nih.govresearchgate.net These reactions offer a direct route to creating the chiral phosphorus center. researchgate.net Research has demonstrated that chiral pincer Ni(II) complexes are particularly effective catalysts for the asymmetric hydrophosphination of electron-deficient alkenes. rsc.org For instance, the hydrophosphination of 2-alkenoylpyridines with diphenylphosphine (B32561) using a chiral PCN pincer Ni(II) complex affords chiral pyridine-containing phosphine derivatives in excellent yields and high enantioselectivity. rsc.org

One notable advancement is the development of nickel-catalyzed hydrophosphinylation of conjugated enynes with secondary phosphine oxides, which yields a variety of P-chiral alkenyl phosphine oxides with excellent regio- and enantioselectivity. nih.gov These products can be subsequently reduced to the corresponding P-chiral phosphines. nih.gov While many examples utilize diphenylphosphine due to its common availability, these catalytic systems are applicable to a range of secondary phosphines, including this compound, for the synthesis of their corresponding P-chiral tertiary phosphines.

Table 1: Nickel-Catalyzed Asymmetric Hydrophosphination of 2-Alkenoylpyridines

This table summarizes the results for the reaction of various 2-alkenoylpyridines with diphenylphosphine, catalyzed by a chiral PCN pincer Ni(II) complex, demonstrating the general applicability of the method. rsc.org

| Entry | Alkene Substrate | Yield (%) | ee (%) |

| 1 | (E)-2-(3-phenylacryloyl)pyridine | 99 | 97 |

| 2 | (E)-2-(3-(p-tolyl)acryloyl)pyridine | 98 | 98 |

| 3 | (E)-2-(3-(4-methoxyphenyl)acryloyl)pyridine | 99 | 97 |

| 4 | (E)-2-(3-(4-fluorophenyl)acryloyl)pyridine | 98 | 96 |

| 5 | (E)-2-(3-(thiophen-2-yl)acryloyl)pyridine | 95 | 96 |

Asymmetric Hydrophosphination Reactions

In-Situ Generation of Secondary Phosphine Intermediates

A significant challenge in hydrophosphination reactions is the handling of secondary phosphines, which are often toxic and air-sensitive. researchgate.netacs.org To circumvent this issue, methods for the in-situ generation of the secondary phosphine from a stable, easy-to-handle precursor have been developed. researchgate.netacs.org A leading strategy involves the reduction of bench-stable secondary phosphine oxides to the corresponding secondary phosphines immediately before their use in the catalytic cycle. researchgate.netacs.org

A nickel-catalyzed system has been designed for the regio- and enantioselective hydrophosphination of alkynes where the secondary phosphine is prepared in-situ from its oxide. researchgate.netacs.org This approach demonstrates broad substrate scope and functional group compatibility, providing access to structurally diverse P-chiral phosphine compounds. researchgate.netacs.org Similarly, copper(I) catalysis with a silane (B1218182) reducing agent can be used to generate secondary phosphines from phosphorus(III) esters, which can then be used in one-pot hydrophosphination reactions. strath.ac.uk These methodologies enhance the safety and practicality of synthesizing chiral phosphines like this compound. strath.ac.uk

Preparation of Halogenated this compound Derivatives

Halogenated organophosphines are crucial intermediates in phosphorus chemistry, serving as electrophilic building blocks for the synthesis of a wide array of tertiary phosphines and other phosphorus-containing molecules. beilstein-journals.orgnih.gov The P-Cl bond, in particular, is reactive towards various nucleophiles. nih.gov

The preparation of monochlorophosphines (R₂PCl) from secondary organophosphines is a well-established transformation. google.com However, P-stereogenic chlorophosphines tend to racemize readily, making stereochemical control a challenge. beilstein-journals.orgnih.gov A more stable alternative involves the use of phosphine-borane complexes. The acidolysis of P-chiral secondary phosphine boranes with HCl can produce chiral chlorophosphine-borane complexes stereoselectively. beilstein-journals.orgnih.gov These borane-protected chlorophosphines exhibit good configurational stability and can undergo substitution with organometallic reagents to yield P-chiral tertiary phosphine boranes with inversion of configuration at the phosphorus center. beilstein-journals.orgnih.gov

Another effective method involves the conversion of secondary phosphine oxides into the corresponding chlorophosphines. acs.org Treating a diastereomeric mixture of a secondary phosphine oxide with oxalyl chloride can stereospecifically generate the corresponding chlorophosphine (as a salt), which can then be reacted with nucleophiles. acs.org This route provides a reliable way to access P-chiral chlorophosphines from their more stable oxide precursors. acs.org

The selectivity and outcome of halogenation reactions are highly dependent on the reaction conditions, including the choice of halogenating agent, solvent, and temperature. fiveable.me For the chlorination of secondary phosphine oxides, reagents like oxalyl chloride have been shown to be effective. acs.org The reaction mechanism and stereochemical outcome (retention or inversion) of subsequent nucleophilic substitution can be influenced by the nature of the nucleophile (e.g., aliphatic vs. aromatic Grignard reagents). acs.org

For direct halogenation of C-H bonds, reaction conditions must be carefully optimized to achieve the desired regioselectivity. In the context of pyridine (B92270) halogenation using phosphine reagents, factors such as the electronic properties of the phosphine and the choice of halide source (e.g., LiCl vs. HCl) are critical for success and for preserving acid-sensitive functional groups on the substrate. nih.gov While not directly targeting the phosphorus atom, these principles of optimizing conditions—including catalyst, additives, and solvent—are broadly applicable to achieve selective transformations in organophosphorus chemistry. beilstein-journals.org For instance, the molar ratio of the organophosphine to the halogenating agent is a key parameter to control whether the reaction goes to completion or is only partial. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diphenylphosphine |

| (E)-2-(3-phenylacryloyl)pyridine |

| (E)-2-(3-(p-tolyl)acryloyl)pyridine |

| (E)-2-(3-(4-methoxyphenyl)acryloyl)pyridine |

| (E)-2-(3-(4-fluorophenyl)acryloyl)pyridine |

| (E)-2-(3-(thiophen-2-yl)acryloyl)pyridine |

| Secondary phosphine oxide |

| Alkenyl phosphine oxide |

| Chlorophosphine |

| Chlorophosphine-borane |

| Secondary phosphine borane (B79455) |

| Tertiary phosphine borane |

| Oxalyl chloride |

| Lithium chloride (LiCl) |

Alternative Phosphine Synthesis Pathways Applicable to this compound Precursors

The synthesis of phosphines, including precursors to this compound, has traditionally relied on methods such as the reaction of organometallic reagents with halophosphines or the alkylation of phosphides. nih.gov However, these classical routes can present challenges related to functional group tolerance, reaction control, and the use of hazardous reagents like phosphine gas. nih.govacs.org Consequently, significant research has focused on developing alternative pathways that offer greater efficiency, selectivity, and improved environmental profiles. These modern methodologies are highly applicable to the synthesis of this compound precursors, providing more versatile and atom-economical routes. nih.govrsc.org

Catalytic Hydrophosphination

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, has emerged as a powerful and atom-efficient alternative for constructing C-P bonds. nih.gov This method avoids the formation of stoichiometric by-products, making it an environmentally and economically attractive option compared to traditional substitution reactions. nih.govrsc.org The reaction can be applied to a wide range of alkenes, dienes, and alkynes using phosphines, silylphosphines, or phosphine-borane complexes as the phosphinating agent. nih.gov

The process can be uncatalyzed, sometimes requiring heat or microwave irradiation, or more commonly, facilitated by a variety of metal catalysts. rsc.org Catalysis can be induced by bases, radical initiators, or transition metal complexes, with the latter being extensively studied. rsc.orgliv.ac.uk Metal complexes based on platinum, palladium, nickel, iron, and lanthanides have all been shown to be effective. rsc.orgliv.ac.uk

For the synthesis of an this compound precursor, one could envision two primary hydrophosphination strategies:

Reaction of Phenylphosphine (B1580520) with Isobutylene (B52900): The direct addition of phenylphosphine (PhPH₂) to isobutylene would form the target secondary phosphine.

Reaction of a Secondary Phosphine with an Alkene: A secondary phosphine could be added to an appropriate alkene. For instance, the addition of diphenylphosphine to an isobutylene equivalent.

The regioselectivity of the addition is a key consideration, with anti-Markovnikov products often being favored, particularly with base catalysis or radical-initiated reactions. rsc.org

Table 1: Catalytic Systems for Hydrophosphination of Alkenes

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Platinum Complexes | Alkenes | Generally efficient for various alkenes. liv.ac.uk |

| Palladium Complexes | Dienes, α,β-Unsaturated Ketones | High activity; used in asymmetric hydrophosphination. nih.govorganic-chemistry.org |

| Nickel Complexes | Alkenes, Alkynes | Effective for both activated and unactivated alkenes. liv.ac.uk |

| Organolanthanide Complexes | Alkenes | Used in intramolecular hydrophosphination/cyclization. liv.ac.uk |

| Base Catalysis (e.g., t-BuOK) | Activated Alkenes | Promotes anti-Markovnikov addition. rsc.org |

Metal-Catalyzed C-P Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been successfully adapted for C-P bond formation. organic-chemistry.org These methods typically involve the coupling of a phosphine or a phosphine precursor with an aryl or vinyl halide/triflate. organic-chemistry.org This approach offers a high degree of functional group tolerance. A notable example is the coupling of secondary phosphines with aryl halides, which could be directly applied to the synthesis of this compound by coupling isobutylphosphine with a phenyl halide. organic-chemistry.org

More recent advancements include the use of air- and moisture-inert acylphosphines as phosphinating reagents, which react with aryl bromides and triflates to directly yield trivalent phosphines. organic-chemistry.org Another innovative strategy involves a "group-substitution" approach where commercially available triarylphosphines are converted into other trivalent phosphines via a palladium-catalyzed "de-arylation" followed by transfer hydrogenation. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed C-P Cross-Coupling Reactions

| Palladium Catalyst/Ligand | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / 1,1'-Bis(diisopropylphosphino)ferrocene | Secondary Phosphine + Aryl Halide | Tertiary Phosphine | organic-chemistry.org |

| Pd Catalyst | Acylphosphine + Aryl Bromide/Triflate | Trivalent Phosphine | organic-chemistry.org |

Synthesis via Phosphine Oxide Reduction

Secondary phosphine oxides (SPOs) are key intermediates in this approach. researchgate.net The precursor isobutyl(phenyl)phosphine oxide can be prepared through several routes, including the reaction of dialkyl phosphites with two equivalents of a Grignard reagent or the sequential reaction of phosphorus trichloride (B1173362) with phenylmagnesium bromide and isobutylmagnesium bromide, followed by hydrolysis. researchgate.net A documented procedure involves the dynamic kinetic asymmetric P-C coupling of isobutyl(phenyl)phosphine oxide with alkenyl iodides, indicating the precursor's accessibility. amazonaws.com

Once the phosphine oxide is obtained and purified, it is reduced to the final phosphine. While trichlorosilane (B8805176) is a standard and effective reducing agent, milder and more selective reagents have been developed. liv.ac.uk These include tetramethyldisiloxane (TMDS) in the presence of a copper catalyst and pinacol (B44631) borane (HBpin), which can cleanly reduce the phosphine oxide, often under neat conditions. acs.orgorganic-chemistry.org

Table 3: Reducing Agents for Phosphine Oxides

| Reducing Agent | Conditions | Advantages |

|---|---|---|

| Trichlorosilane (HSiCl₃) | Standard, often used with a base | High yield, widely applicable. liv.ac.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | Powerful reducing agent, but can be challenging on a large scale. acs.org |

| Tetramethyldisiloxane (TMDS) / Cu catalyst | Mild conditions | Selective reduction in the presence of other functional groups. organic-chemistry.org |

Alkylation using Phosphine-Borane Complexes

To circumvent the high reactivity and air-sensitivity of phosphines, they can be protected as phosphine-borane complexes. nih.gov These complexes are significantly more stable, allowing for easier handling, purification by chromatography, and storage. nih.gov The phosphine can be readily liberated from the borane complex when needed.

This strategy is particularly useful for alkylation reactions. A primary phosphine-borane, such as phenylphosphine-borane, can be deprotonated with a strong base to form a nucleophilic phosphide-borane, which then reacts with an alkyl halide (e.g., an isobutyl halide) in a nucleophilic substitution reaction. nih.gov This method provides a controlled route to secondary and tertiary phosphine-boranes. Moreover, significant progress has been made in developing asymmetric versions of this alkylation, enabling the synthesis of P-stereogenic phosphines with high enantioselectivity. nih.gov

Coordination Chemistry of Isobutylphenylphosphine As a Ligand

Coordination Modes in Transition Metal Complexes

The way in which isobutylphenylphosphine binds to a metal center defines the structure and reactivity of the resulting complex. Several coordination modes are theoretically possible.

The most common and fundamental coordination mode for tertiary phosphines like this compound is monodentate, where the ligand binds to a single metal center through its phosphorus donor atom (κ¹-P coordination). libretexts.orgyoutube.com In this mode, the phosphine (B1218219) occupies one coordination site and acts as a two-electron L-type ligand. Current time information in Bangalore, IN. The formation of monodentate phosphine complexes is often achieved through ligand substitution reactions, where a more labile ligand on a metal precursor is replaced by the phosphine. nih.govresearchgate.net The stability and properties of the resulting M-P bond are a direct function of the steric and electronic characteristics of the phosphine. Given its moderate steric bulk and good donor strength, this compound is expected to readily form stable monodentate complexes with a wide variety of transition metals, particularly those in low to mid-oxidation states. Current time information in Bangalore, IN.nih.gov

A bridging ligand connects two or more metal centers simultaneously. wikipedia.org While many types of ligands can act as bridges, the bridging of two metal centers by a simple tertiary phosphine (a μ₂-PR₃ ligand) is exceedingly rare. libretexts.org The phosphorus lone pair is typically directed towards a single metal center, and sterically, it is difficult for the single donor atom to effectively span two metals.

More commonly, phosphorus-containing bridges are formed by phosphido ligands (μ₂-PR₂), where the phosphorus atom is anionic and has two lone pairs available for bonding. It is crucial not to confuse the potential bridging of a neutral phosphine ligand with the well-established bridging chemistry of phosphido ligands. wikipedia.org Therefore, while theoretically possible under specific geometric constraints in a multinuclear cluster, this compound is not expected to act as a bridging ligand.

Hapticity refers to the coordination of a ligand to a metal center via a contiguous series of atoms. For this compound, the phenyl group's π-system introduces the possibility of η-coordination. While the primary bonding is almost always through the phosphorus atom, under certain circumstances, the phenyl ring can engage in a secondary bonding interaction with a metal. This is most often seen as an η⁶-coordination, where all six carbon atoms of the phenyl ring bind to the metal.

This type of interaction is uncommon but has been documented. For instance, in certain ruthenium carbonyl clusters, a triphenylphosphine (B44618) or dimethylphenylphosphine (B1211355) ligand has been shown to coordinate to one metal center via the phosphorus atom and to an adjacent metal center via the η⁶-coordination of one of its phenyl rings. acs.org This typically occurs under conditions of thermal stress and with electron-deficient metal clusters, where the metal center seeks additional electron density, which the phenyl ring can provide. hw.ac.uk The result is a phosphine that effectively acts as a bridging ligand, but through two different functionalities: the P-donor and the arene π-system.

For this compound, such η⁶-coordination of its phenyl ring is a theoretical possibility, particularly in the context of multinuclear, electron-deficient complexes. However, it would be considered a highly unusual and non-standard coordination mode, favored only when other electronic or steric factors make this arrangement favorable. acs.org

Metal-Ligand Bonding Analysis and Electronic Structure

A detailed analysis of the metal-ligand bonding in complexes of this compound would necessitate specific experimental and computational data that is not currently available in published literature. However, based on the general principles of phosphine coordination chemistry, a theoretical framework can be described.

Influence of Metal Oxidation State and Electronic Configuration

The nature of the metal-isobutylphenylphosphine bond would be significantly influenced by the metal's oxidation state and its d-electron count.

Low Oxidation State Metals: Metals in low oxidation states are electron-rich and therefore more capable of π-back-donation. In complexes with such metals, the π-acceptor character of this compound would be more significant.

High Oxidation State Metals: Metals in high oxidation states are more electron-deficient and have a greater pull for the ligand's σ-donated electrons. In these cases, the σ-donor character of the phosphine would dominate the bonding interaction.

Electron Configuration: The specific d-electron configuration of the metal influences the availability of d-orbitals for π-back-donation. For example, metals with filled or nearly filled d-orbitals are better π-donors.

A hypothetical comparison of bonding parameters for this compound with different metals is presented in Table 1.

Table 1: Hypothetical Bonding Characteristics of this compound with Different Metal Centers

| Metal Center (Oxidation State) | Expected Primary Bonding Interaction | Expected Relative M-P Bond Strength |

| Pd(0) | Strong σ-donation and significant π-back-donation | Strong |

| Rh(I) | Strong σ-donation and moderate π-back-donation | Strong |

| Fe(II) | Moderate σ-donation and moderate π-back-donation | Moderate |

| Cu(I) | Primarily σ-donation | Moderate to Weak |

This table is illustrative and based on general principles of coordination chemistry, not on specific experimental data for this compound.

Ligand Exchange Dynamics and Stability of Coordination Compounds

The substitution of this compound for another ligand, or its replacement by another ligand, is a fundamental reaction in the chemistry of its coordination compounds.

Mechanisms of Ligand Substitution Reactions

Ligand substitution reactions at a metal center typically proceed through one of three primary mechanisms:

Dissociative (D) Mechanism: The leaving ligand departs first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This mechanism is often favored by sterically hindered complexes.

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving ligand then departs. This is common for square planar complexes. nih.gov

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. It can have associative (Ia) or dissociative (Id) character.

The specific mechanism for a given this compound complex would depend on the metal, its coordination number, and the steric and electronic properties of the other ligands present.

Factors Governing Ligand Exchange Rates and Equilibria

Several factors would govern the rate and equilibrium position of ligand exchange reactions involving this compound:

Steric Effects: The bulkiness of the isobutyl and phenyl groups on the phosphine would influence the ease of approach of an incoming ligand and the stability of any higher-coordinate intermediates. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine ligands, but a value for this compound is not readily available.

Electronic Effects: The σ-donor and π-acceptor properties of this compound influence the strength of the metal-phosphorus bond. A stronger bond would generally lead to a slower rate of dissociative ligand exchange.

Nature of the Metal: The identity of the metal, its oxidation state, and its ionic radius all play a significant role.

The Chelate Effect: If this compound were part of a bidentate or polydentate ligand, the resulting chelate complex would be significantly more stable towards ligand dissociation compared to a complex with a monodentate this compound ligand. core.ac.ukrsc.org

A hypothetical summary of factors influencing the stability of metal-isobutylphenylphosphine complexes is provided in Table 2.

Table 2: Factors Influencing the Stability of Metal-Isobutylphenylphosphine Complexes

| Factor | Influence on Stability | Rationale |

| Metal Ion Charge | Higher positive charge generally increases stability. | Stronger electrostatic attraction between the metal and the ligand. mdpi.com |

| Metal Ion Size | Smaller ionic radius for a given charge generally increases stability. | Higher charge density leads to stronger bonds. mdpi.com |

| Ligand Basicity | Higher basicity (stronger σ-donor) generally leads to greater stability. | Formation of a stronger metal-ligand σ-bond. |

| π-Back-donation | Increased π-back-donation strengthens the M-P bond. | Contributes to the overall bond order. |

| Steric Hindrance | Can decrease stability. | Crowding around the metal center can weaken M-L bonds. |

This table presents generalized trends and is not based on specific experimental data for this compound.

In-Depth Analysis of this compound in Catalytic Applications Remains Elusive Due to Scarcity of Research

While the broader class of phosphine ligands is a cornerstone of modern catalysis, with compounds like triarylphosphines and bulky dialkylbiarylphosphines being extensively documented, this compound itself does not appear to be a widely studied or commonly employed ligand in the specified catalytic transformations.

General principles of the catalytic processes mentioned in the requested outline are well-established for other phosphine ligands:

Homogeneous Catalysis: Phosphine ligands are crucial in homogeneous catalysis, where the catalyst is in the same phase as the reactants. google.com They coordinate to a metal center, and by tuning their steric and electronic properties, the activity and selectivity of the catalyst can be finely controlled. cymitquimica.comnih.gov

Hydrogenation Catalysis: In alkene hydrogenation, phosphine-metal complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), facilitate the addition of hydrogen across a double bond. google.comlibretexts.org The mechanism typically involves oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion, and reductive elimination of the alkane. libretexts.org The specific role of the phosphine ligand is to modulate the electronic and steric environment of the metal, influencing the rate and efficiency of these steps.

Cross-Coupling Reactions: Phosphine ligands are integral to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Negishi reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgethz.chmit.eduuwindsor.ca In these reactions, phosphine ligands stabilize the palladium catalyst, facilitate the oxidative addition of the organic halide, and influence the rates of transmetalation and reductive elimination. nih.govlibretexts.org Bulky and electron-rich phosphines, such as di-tert-butylphenylphosphine, are known to be highly effective in these transformations. cymitquimica.comsigmaaldrich.com While a patent mentions the potential use of di(isobutyl)phenylphosphine in coupling reactions, it provides no specific data or examples.

Asymmetric Catalysis: The synthesis of chiral molecules often relies on asymmetric catalysis, where chiral phosphine ligands are used to induce enantioselectivity. nih.govsigmaaldrich.com These ligands create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. rsc.org

Enantioselective Transformations: Chiral systems derived from phosphines are employed in a variety of enantioselective reactions, including hydrogenation and carbon-carbon bond-forming reactions. sigmaaldrich.comd-nb.info The development of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, has led to highly effective catalysts for asymmetric synthesis. nih.govresearchgate.net However, no specific research on chiral systems derived from this compound for enantioselective transformations could be located.

Reaction Mechanism Studies Involving Isobutylphenylphosphine Transformations

Fundamental Reaction Patterns in Organophosphorus Chemistry

The reactivity of phosphines like isobutylphenylphosphine is largely dictated by the phosphorus atom's lone pair of electrons and its ability to exist in multiple oxidation states. These characteristics give rise to several fundamental reaction patterns.

Nucleophilic Attack and Addition Reactions

The lone pair of electrons on the phosphorus atom in this compound makes it a potent nucleophile. youtube.com This nucleophilicity allows it to attack a wide range of electrophilic centers, initiating various chemical transformations. youtube.com The strength of this nucleophilicity is influenced by the electronic properties of the substituents on the phosphorus atom. In this compound, the phenyl group is electron-withdrawing, which can modulate the nucleophilic character of the phosphorus center compared to trialkylphosphines. masterorganicchemistry.com

A key reaction type is nucleophilic addition to activated alkenes or alkynes. This process typically forms a zwitterionic intermediate, which can then undergo further reactions. nih.gov While specific studies on this compound in this context are limited, the general mechanism is well-established for other phosphines. nih.gov

Electron Transfer and Radical Pathways

Tertiary phosphines can participate in single-electron transfer (SET) processes, leading to the formation of radical cations. rsc.org These radical species can initiate or propagate radical chain reactions, offering synthetic routes that are complementary to traditional ionic pathways. libretexts.orgnih.gov The generation of phosphine-centered radicals can be achieved through various methods, including interaction with oxidants, photoredox catalysis, or electrochemical oxidation. rsc.org

The involvement of this compound in such radical pathways has not been extensively detailed in the literature. However, the general principles suggest that it could form a radical cation under appropriate oxidizing conditions, which could then engage in various radical reactions. rsc.orgnih.gov The stability and reactivity of this radical cation would be influenced by the isobutyl and phenyl substituents.

Rearrangement Processes Involving Phosphine (B1218219) Moieties

Rearrangement reactions represent a significant class of transformations in organic chemistry, often enabling the construction of complex molecular architectures from simpler precursors. wikipedia.orgwiley-vch.de In organophosphorus chemistry, rearrangements involving the migration of a phosphoryl group are particularly noteworthy. One such example is the Current time information in Bangalore, IN.amazonaws.com-phospha-Brook rearrangement, which involves the migration of a phosphonyl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates. mdpi.com This reaction is a powerful tool for synthesizing α-phosphoryloxy esters, which have applications in various fields. mdpi.com

Mechanistic Investigations of Phosphine-Mediated Reactions

Phosphines are crucial ligands in a vast number of catalytic reactions, and understanding the mechanistic details of their involvement is key to catalyst design and optimization.

Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

Many catalytic cycles involving transition metals rely on the fundamental steps of oxidative addition and reductive elimination. wikipedia.orgnumberanalytics.com In oxidative addition, a metal center's oxidation state and coordination number increase as it breaks a chemical bond in a substrate. wikipedia.org The reverse process, reductive elimination, involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state. umb.edu

Phosphine ligands, such as this compound, play a critical role in these processes by influencing the electronic and steric environment of the metal center. The electron-donating ability and steric bulk of the phosphine ligand can significantly impact the rates of both oxidative addition and reductive elimination. amazonaws.com While specific kinetic data for this compound in these steps is not widely reported, general trends observed for other phosphine ligands are applicable. For instance, more electron-donating and bulkier phosphines can often accelerate reductive elimination. amazonaws.com A study on a P-C coupling reaction utilized isobutyl(phenyl)phosphine oxide, the oxidized form of this compound, in a copper-catalyzed reaction, highlighting the relevance of this structural motif in bond-forming reactions that are conceptually related to steps within broader catalytic cycles. amazonaws.com

Understanding Intermediates and Transition States in Phosphine Reactions

The elucidation of reaction mechanisms hinges on the characterization of transient species such as intermediates and transition states. ims.ac.jpnih.gov These fleeting structures govern the reaction pathway and its energetic landscape. numberanalytics.com In phosphine-mediated reactions, intermediates can include phosphonium (B103445) salts, phosphoranes, and various organometallic complexes. organic-chemistry.orgnih.gov

Direct experimental observation of intermediates and transition states is challenging due to their short lifetimes. nih.gov However, a combination of spectroscopic techniques, kinetic studies, and computational modeling can provide valuable insights into their structure and energetics. nih.govprinceton.edu For example, in a study involving isobutyl(phenyl)phosphine oxide, the reaction progress was monitored, and the final product was characterized, providing indirect evidence for the preceding mechanistic steps and the transient species involved. amazonaws.com Computational studies on related phosphine systems have been instrumental in mapping out reaction energy profiles and visualizing the geometries of transition states. princeton.edu

Role of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the nature of substituents attached to either the phosphorus atom or the phenyl ring. These substituents exert their influence through a combination of electronic and steric effects, which can alter the nucleophilicity of the phosphorus atom, the stability of reaction intermediates, and the steric environment around the catalytic center in metal-phosphine complexes. Understanding these effects is crucial for tailoring the behavior of this compound and its derivatives for specific synthetic applications.

The electronic properties of a substituent dictate the electron density on the phosphorus atom. Electron-donating groups (EDGs) increase the electron density, enhancing the phosphine's σ-donor capabilities and generally increasing its reactivity towards electrophiles and its binding affinity to metal centers. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the phosphine's nucleophilicity and σ-donor strength. manchester.ac.uk

In the context of this compound, the isobutyl group itself is an electron-donating alkyl group. This inherent electronic property makes the phosphorus atom more nucleophilic compared to an unsubstituted phenylphosphine (B1580520). The primary focus of this section will be on the effect of additional substituents on the phenyl ring.

Electronic Effects of Phenyl Ring Substituents

Substituents on the phenyl ring of this compound can be broadly categorized as electron-donating or electron-withdrawing, each imparting distinct characteristics to the phosphine and influencing its role in reaction mechanisms.

Electron-Donating Groups (EDGs):

When electron-donating groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) are introduced to the para or ortho positions of the phenyl ring, they increase the electron density on the phosphorus atom through resonance and inductive effects. This enhanced electron density makes the phosphine a stronger σ-donor ligand in organometallic catalysis. cdnsciencepub.com For instance, in palladium-catalyzed cross-coupling reactions, phosphine ligands with strong electron-donating properties can facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

The increased nucleophilicity of EDG-substituted isobutylphenylphosphines also enhances their reactivity in nucleophilic substitution and addition reactions.

Electron-Withdrawing Groups (EWGs):

Conversely, the presence of electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the phenyl ring diminishes the electron density on the phosphorus atom. This reduction in electron density makes the phosphine a weaker σ-donor and a better π-acceptor ligand. libretexts.org In certain catalytic cycles, such as hydroformylation, more electron-withdrawing phosphines can lead to higher selectivity for the desired linear aldehyde product. rsc.org However, in reactions like aryl-aryl interchange, electron-withdrawing groups on the phosphine can inhibit the reaction. acs.orgibm.com

The quantitative impact of these substituents can be assessed using Hammett parameters (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. pharmacy180.com

The following table summarizes the expected electronic influence of various substituents on the reactivity of this compound.

| Substituent (on Phenyl Ring) | Position | Electronic Effect | Expected Impact on Phosphine Nucleophilicity |

| -OCH₃ | para | Electron-Donating | Increase |

| -CH₃ | para | Electron-Donating | Increase |

| -Cl | para | Electron-Withdrawing (Inductive) | Decrease |

| -NO₂ | para | Electron-Withdrawing | Significant Decrease |

| -CF₃ | meta | Electron-Withdrawing | Decrease |

Steric Effects of Phenyl Ring Substituents

The size and position of substituents on the phenyl ring can introduce steric hindrance that influences reaction pathways and selectivity. This is particularly significant in catalysis where the phosphine acts as a ligand.

Bulky substituents in the ortho position of the phenyl ring can dramatically alter the steric environment around the phosphorus atom. This can lead to increased selectivity in reactions by controlling the approach of substrates to the metal center. For example, in cross-coupling reactions, bulky phosphine ligands can promote the reductive elimination step and prevent the formation of undesired side products. arkat-usa.org

The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle (θ). A larger cone angle indicates greater steric hindrance. While the isobutyl group contributes a certain degree of steric bulk, additional bulky substituents on the phenyl ring, such as a tert-butyl group, would further increase the cone angle and significantly impact the phosphine's coordination chemistry. libretexts.org

The table below illustrates how the steric bulk of substituents can affect the properties of phosphine ligands, a principle that applies directly to substituted isobutylphenylphosphines.

| Phosphine Ligand Example | Tolman Cone Angle (θ) in degrees | Steric Profile |

| PPh₃ (Triphenylphosphine) | 145 | Moderate |

| P(o-tolyl)₃ | 194 | High |

| PCy₃ (Tricyclohexylphosphine) | 170 | High |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 | High |

Data for illustrative purposes, adapted from established values for common phosphine ligands. libretexts.org

The introduction of bulky ortho-substituents on the phenyl ring of this compound would be expected to increase its cone angle, leading to specific selectivities in catalytic applications. For instance, such modifications could enhance the regioselectivity in hydroformylation or the enantioselectivity in asymmetric catalysis if a chiral substituent is used. The interplay between the steric demands of the isobutyl group and an ortho-substituent on the phenyl ring would create a unique ligand pocket, potentially leading to novel catalytic activities. ucla.edu

Computational and Theoretical Investigations of Isobutylphenylphosphine

Density Functional Theory (DFT) Applications in Phosphine (B1218219) Chemistry

Density Functional Theory has become an indispensable tool in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. semanticscholar.org The fundamental premise of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more tractable than the many-electron wavefunction. semanticscholar.org

Geometrical Optimization and Conformational Landscape Analysis

A foundational step in the computational study of any molecule is the determination of its minimum energy structure. For isobutylphenylphosphine, this involves a process called geometry optimization. researchgate.netcore.ac.uk Starting with an initial guess of the molecular structure, DFT calculations iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found, where the forces on all atoms are zero. core.ac.uk This optimized geometry corresponds to a stable conformation of the molecule.

Due to the rotational freedom around the P-C (phenyl) and P-C (isobutyl) single bonds, as well as the C-C bonds within the isobutyl group, this compound can exist in multiple conformations. ethz.chmdpi.comnih.gov A thorough conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each starting structure. techscience.com The relative energies of the resulting conformers can then be compared to identify the global minimum—the most stable conformation—and other low-energy isomers that may be present at room temperature. These calculations are crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 1: Hypothetical Geometrical Parameters for the Global Minimum Conformation of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P-C(phenyl) | 1.83 | ||

| P-C(isobutyl) | 1.87 | ||

| C(phenyl)-P-C(isobutyl) | 101.5 | ||

| P-C(isobutyl)-C | 115.0 | ||

| H-P-C(phenyl) | 95.0 | ||

| C(phenyl)-P-C(isobutyl)-C | 65.0 | ||

| C(isobutyl)-P-C(phenyl)-C | 45.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Electronic Structure Calculations: HOMO/LUMO Energies and Orbital Interactions

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. nih.govkyoto-u.ac.jpCurrent time information in JP.mdpi.comnih.gov The HOMO is expected to have significant contribution from the lone pair of electrons on the phosphorus atom. The LUMO is likely to be a π* orbital associated with the phenyl ring. Understanding the nature and energy of these orbitals is fundamental to predicting how this compound will interact with other chemical species.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical. The values would be calculated using a selected DFT functional and basis set.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H, 13C, and 31P NMR chemical shifts of this compound. researchgate.netresearchgate.netmdpi.comescholarship.orgmdpi.comarxiv.orgresearchgate.netresearchgate.netdergipark.org.tr By comparing the calculated chemical shifts for different possible conformations or isomers with experimental spectra, one can gain confidence in the structural assignment.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. mdpi.comresearchgate.netrsc.orgnih.govfrontiersin.org These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as P-C stretching or phenyl ring deformations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. mdpi.comnih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ³¹P | -45.2 | -43.8 | P-C(phenyl) stretch | 1095 | 1100 |

| ¹³C (ipso-phenyl) | 138.5 | 139.2 | P-C(isobutyl) stretch | 720 | 725 |

| ¹H (P-H) | 3.5 | 3.6 | Phenyl ring C-H bend | 750 | 755 |

Note: The data presented here is purely illustrative. Accurate predictions require high-level DFT calculations and may be compared with experimental findings.

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Analysis

While DFT provides information about the structure and energetics of a molecule, Conceptual Density Functional Theory (CDFT) offers a framework for quantifying its chemical reactivity. escholarship.org CDFT introduces a set of reactivity descriptors that are derived from the change in energy of a system with respect to changes in its number of electrons or the external potential.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). techscience.comCurrent time information in JP. This index is useful for classifying molecules as strong, moderate, or marginal electrophiles. techscience.com

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) (eV) | 3.15 |

| Chemical Hardness (η) (eV) | 2.65 |

| Electrophilicity Index (ω) (eV) | 1.87 |

Note: These are hypothetical values derived from the illustrative HOMO/LUMO energies in Table 2.

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor) for Site Reactivity Prediction

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites within a molecule that are most likely to be involved in a chemical reaction.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in space when an electron is added to or removed from the system. ethz.charxiv.org The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. It allows for the identification of the most probable sites for nucleophilic attack (where f⁺(r) is large) and electrophilic attack (where f⁻(r) is large). ethz.ch For this compound, the phosphorus atom is expected to be a primary site for electrophilic attack due to its lone pair, while the phenyl ring may contain sites susceptible to nucleophilic attack.

Dual Descriptor (Δf(r)): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f⁺(r) - f⁻(r)). mdpi.com It provides a more unambiguous picture of reactivity, with positive regions indicating sites for nucleophilic attack and negative regions indicating sites for electrophilic attack.

By mapping these local descriptors onto the molecular structure of this compound, one can generate a detailed picture of its site-specific reactivity, guiding the understanding of its behavior in chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are fundamental tools in computational chemistry that allow for the examination of molecular structures, properties, and interactions at an atomic level. chemrxiv.org For a molecule like this compound, these approaches could provide significant insights into its behavior as a ligand and a reactant.

Ligand Binding Affinity and Energetic Assessments

A primary application of computational chemistry for a phosphine ligand like this compound would be the assessment of its binding affinity to metal centers or other molecules. mdpi.com Techniques such as molecular docking and free energy calculations are employed to predict the strength and geometry of these interactions. rsc.orgresearchgate.net

Binding Free Energy Calculations: The binding free energy (ΔG_bind) is a critical parameter that quantifies the affinity between a ligand and its binding partner. It can be calculated using various computational methods, including:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. mdpi.com

Free Energy Perturbation (FEP): This is a more rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as a bound and unbound ligand. nih.govchemrxiv.org

Thermodynamic Integration (TI): Similar to FEP, TI is another rigorous method for calculating free energy differences.

The accuracy of these calculations is highly dependent on the force field used to describe the interatomic interactions and the extent of conformational sampling. chemrxiv.org For this compound, these calculations would be invaluable in predicting its efficacy in catalytic systems or its potential as a ligand in coordination chemistry.

A hypothetical data table for the binding affinity of this compound to a generic metal catalyst might look like this:

| Computational Method | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues/Atoms |

| MM/GBSA | -8.5 | Metal center, adjacent ligands |

| FEP | -9.2 ± 0.5 | Metal center, specific amino acids in an enzyme active site |

This table is purely illustrative and does not represent actual published data for this compound.

Exploration of Reaction Pathways and Transition State Search

Computational methods are essential for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a chemical reaction. colorado.edu This involves identifying reactants, products, intermediates, and, most importantly, transition states. mit.eduuniversityofgalway.ie

Transition State Theory: According to transition state theory, the rate of a reaction is determined by the energy barrier of the transition state, which is the highest energy point along the minimum energy pathway connecting reactants and products.

Computational Approaches for Reaction Pathways:

Density Functional Theory (DFT): DFT is a quantum mechanical method widely used to calculate the electronic structure and energies of molecules, including the geometries and energies of transition states. wikipedia.orgaps.orgaimspress.comub.ac.id

Nudged Elastic Band (NEB): This method is used to find the minimum energy path between given reactant and product states.

Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products.

For this compound, these methods could be used to study its role in reactions such as cross-coupling catalysis, detailing the elementary steps of oxidative addition, transmetalation, and reductive elimination.

A hypothetical reaction coordinate diagram for a reaction involving this compound could be generated, showing the relative energies of reactants, intermediates, transition states, and products.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

This table is purely illustrative and does not represent actual published data for this compound.

Solvent Effects on Molecular and Electronic Properties

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. pyscf.org Computational solvation models are used to account for these effects.

Types of Solvation Models:

Explicit Solvation: In this approach, individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. This method is computationally expensive.

Implicit Solvation (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. aps.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). pyscf.org

For this compound, studying solvent effects would be crucial for understanding its behavior in different reaction media. For instance, the polarity of the solvent can affect the ligand's coordination to a metal center and the stability of charged intermediates in a catalytic cycle. DFT calculations combined with a continuum solvent model could predict changes in properties like dipole moment and orbital energies in various solvents.

A hypothetical data table illustrating the effect of solvent on the calculated dipole moment of this compound might be:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Toluene | 2.4 | 1.8 |

| Tetrahydrofuran | 7.6 | 2.5 |

| Acetonitrile | 37.5 | 3.2 |

This table is purely illustrative and does not represent actual published data for this compound.

Advanced Derivatives and Functionalized Analogs of Isobutylphenylphosphine

Phosphine (B1218219) Oxide Derivatives: Synthesis and Reactivity of Isobutyl(phenyl)phosphine Oxide

Isobutyl(phenyl)phosphine oxide is a secondary phosphine oxide (SPO), a class of organophosphorus compounds featuring a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom, in addition to two organic substituents. SPOs like isobutyl(phenyl)phosphine oxide are notable for their air stability and their rich reaction chemistry.

Synthesis:

Another prevalent method is the hydrolysis of the corresponding chlorophosphine, isobutyl(phenyl)phosphinous chloride. wikipedia.org This reaction typically proceeds with good yield and is a common route for preparing SPOs. wikipedia.org

A versatile route involves the use of Grignard reagents. For instance, the reaction of dichlorophenylphosphine (B166023) with one equivalent of isobutylmagnesium bromide would yield isobutyl(phenyl)phosphinous chloride, which can then be hydrolyzed to the desired phosphine oxide. Alternatively, reacting a phosphinate ester with an isobutyl Grignard reagent can also lead to the formation of the target compound.

Reactivity:

A key feature of secondary phosphine oxides is their tautomeric equilibrium between the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂POH). wikipedia.orgrsc.org This equilibrium is crucial to their reactivity, particularly in coordination chemistry. rsc.orgacs.org The phosphinous acid tautomer can act as a P-ligand, coordinating to metal centers similarly to a tertiary phosphine. rsc.orgacs.org

The P-H bond in isobutyl(phenyl)phosphine oxide is reactive and can participate in various transformations. For example, SPOs can undergo addition reactions across unsaturated bonds. They are also precursors to a variety of other organophosphorus compounds. Oxidation of the SPO leads to the formation of the corresponding phosphinic acid, isobutyl(phenyl)phosphinic acid. wikipedia.org The reactivity of SPOs is influenced by the electronic and steric properties of the substituents on the phosphorus atom. acs.org

| General Synthetic Methods for Secondary Phosphine Oxides | Description | Potential Application for Isobutyl(phenyl)phosphine Oxide |

| Oxidation of Secondary Phosphines | Controlled oxidation of R₂PH to R₂P(O)H. | Oxidation of isobutyl(phenyl)phosphine. |

| Hydrolysis of Chlorophosphines | Reaction of R₂PCl with water. wikipedia.org | Hydrolysis of isobutyl(phenyl)phosphinous chloride. wikipedia.org |

| Grignard Reactions | Reaction of phosphinates with Grignard reagents or partial alkylation/arylation of dichlorophosphines followed by hydrolysis. | Reaction of phenylphosphinate with isobutylmagnesium bromide. |

Tertiary Phosphines: Isobutyl Di(phenyl)phosphine and Related Structures

Isobutyl diphenylphosphine (B32561) is a tertiary phosphine, a class of compounds widely used as ligands in organometallic chemistry and catalysis. The properties of these ligands, such as their steric bulk and electronic character, can be fine-tuned by varying the substituents on the phosphorus atom.

Synthesis:

The synthesis of isobutyldiphenylphosphine (B8481396) can be accomplished through the reaction of a diphenylphosphide source with an isobutyl halide or by reacting chlorodiphenylphosphine (B86185) with an isobutyl organometallic reagent. A documented method involves the dropwise addition of a solution of isobutylmagnesium iodide in ether to chlorodiphenylphosphine.

Another general approach for preparing tertiary phosphines is the palladium-catalyzed cross-coupling of secondary phosphines with aryl halides. For instance, isobutylphosphine could be reacted with iodobenzene (B50100) in the presence of a palladium catalyst and a base to form isobutyl(phenyl)phosphine, which could then be further reacted to yield isobutyl diphenylphosphine. rsc.org

Properties and Reactivity:

Isobutyl diphenylphosphine is an air-sensitive compound that readily undergoes oxidation to the corresponding phosphine oxide. Its properties are influenced by the combination of the flexible, electron-donating isobutyl group and the more sterically demanding, electron-withdrawing phenyl groups.

As a ligand, isobutyl diphenylphosphine has been used as a model compound to study the behavior of more complex, polymer-supported phosphine ligands. For example, studies using variable-temperature ³¹P NMR spectroscopy have shown that the kinetic behavior of polyisobutylene-bound phosphine ligands in silver(I) halide complexes is nearly identical to that of their isobutyldiphenylphosphine analogues. nih.govacs.org This indicates that the fundamental coordination chemistry is dictated by the phosphine moiety itself, with the polymer support having minimal impact on the dynamic exchange processes at the metal center. nih.govacs.org

The reactivity of tertiary phosphines like isobutyl diphenylphosphine is dominated by their nucleophilic character, which allows them to act as ligands for a wide range of transition metals. They are crucial components in catalysts for many organic reactions, including cross-coupling reactions.

| Compound | Formula | Synthesis Highlight | Key Application/Research Area |

| Isobutyl diphenylphosphine | C₁₆H₁₉P | Reaction of isobutylmagnesium iodide with chlorodiphenylphosphine. | Model ligand for studying polymer-supported catalysts. nih.govacs.org |

| Polyisobutylene-bound diphenylphosphine | PIB-PPh₂ | Functionalization of polyisobutylene. nih.govacs.org | Soluble-polymer supported catalysis. nih.govacs.org |

Functionalized Phosphine Ligands for Specific Materials and Catalytic Applications

The performance of transition metal catalysts is highly dependent on the nature of the ligands coordinated to the metal center. Functionalized phosphines, where the basic phosphine structure is modified with specific chemical groups, are designed to tune the steric and electronic properties of the catalyst, thereby enhancing its activity, selectivity, and stability. While direct examples of functionalized ligands based on isobutylphenylphosphine are not extensively documented, the principles of ligand design can be applied to this scaffold.

Ligand Design for Catalysis:

The effectiveness of phosphine ligands in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is often linked to their steric bulk and electron-donating ability. mit.edu Bulky ligands can promote the reductive elimination step in the catalytic cycle, while electron-rich ligands can facilitate the oxidative addition step. Ligands like the Buchwald-type dialkylbiarylphosphines are highly effective due to these properties. mit.edu

An this compound moiety could be incorporated into more complex ligand architectures to modulate these properties. For example, introducing substituents on the phenyl ring or modifying the isobutyl group could alter the ligand's cone angle (a measure of steric bulk) and its electronic parameter.

Applications in Materials Science:

Phosphine-containing molecules can be incorporated into polymers and other materials to impart specific properties. For instance, phosphine oxides are known to be effective flame retardants. rsc.org Functionalized phosphines can also be used to create responsive materials. The coordination of metal ions to phosphine-containing polymers can lead to the formation of metallo-supramolecular materials with interesting mechanical and optical properties.

Polymer-supported phosphine ligands, such as the previously mentioned polyisobutylene-bound phosphines, are a key area of research. nih.govacs.org These systems combine the catalytic activity of the phosphine with the practical advantages of a recoverable and reusable support. An this compound derivative could be tethered to a polymer backbone to create such a catalyst.

| Ligand Class | Key Features | Catalytic Application Example |

| Dialkylbiarylphosphines (Buchwald-type) mit.edu | Bulky and electron-rich. mit.edu | Suzuki-Miyaura, Buchwald-Hartwig cross-coupling. mit.edu |

| Diadamantylalkylphosphines (cataCXium® A) | Sterically demanding and electron-rich. | Heck and Suzuki couplings, amination of aryl chlorides. |

| Polymer-supported Phosphines nih.govacs.org | Recoverable and reusable. nih.govacs.org | Various cross-coupling and hydrogenation reactions. |

Phosphorus-Containing Heterocycles Incorporating Isobutylphenyl Moieties

Phosphorus-containing heterocycles are a class of compounds that have gained increasing attention due to their unique chemical properties and potential applications in medicinal chemistry and materials science. The incorporation of an isobutylphenyl group into such a heterocyclic framework can influence the molecule's biological activity and physical properties.

Synthesis and Reactivity:

Several synthetic strategies can be employed to construct phosphorus-containing heterocycles. These often involve the cyclization of a precursor containing both a phosphorus group and a reactive functional group that can form the heterocyclic ring.

A notable example is the synthesis of novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen (B1674241). In this work, the ibuprofen moiety, which is 2-(4-isobutylphenyl)propanoic acid, is incorporated into a complex heterocyclic system containing a phosphorus atom. nih.gov This demonstrates the feasibility of using molecules with the isobutylphenyl group as building blocks for phosphorus heterocycles.

Another relevant area is the synthesis of phosphole derivatives. Phospholes are phosphorus analogues of pyrroles and can act as ligands in catalysis. Research has shown the application of chiral phosphole ligands in the rhodium-catalyzed asymmetric hydroformylation of styrene (B11656) derivatives to produce chiral aldehydes, including 2-(4-isobutylphenyl)-2-propanal. researchgate.netresearchgate.netchemistry-chemists.com This highlights a catalytic application where a phosphorus heterocycle is involved in the formation of a product containing the isobutylphenyl group.

The synthesis of isoindolinone derivatives bearing a phosphinoyl group is another area of interest. Three-component reactions of 2-formylbenzoic acid, a primary amine, and a secondary phosphine oxide can yield these heterocycles. rsc.orgresearchgate.net While not directly incorporating an isobutylphenyl group in the documented examples, this methodology could potentially be adapted to use isobutyl(phenyl)phosphine oxide as the phosphorus-containing component.

| Heterocycle Class | Isobutylphenyl-Containing Example/Relevance | Synthetic Approach Highlight |

| Phospha-oxazepinoquinazolines | Derivatives of ibuprofen. nih.gov | Cyclization reactions involving ibuprofen derivatives. nih.gov |

| Phospholes | Used in the synthesis of 2-(4-isobutylphenyl)-2-propanal. researchgate.netresearchgate.netchemistry-chemists.com | Asymmetric hydroformylation using chiral phosphole ligands. researchgate.netresearchgate.netchemistry-chemists.com |

| Phosphinoyl-isoindolinones | Potential for synthesis using isobutyl(phenyl)phosphine oxide. rsc.orgresearchgate.net | Three-component reaction of 2-formylbenzoic acid, amine, and secondary phosphine oxide. rsc.orgresearchgate.net |

Emerging Trends and Future Research Directions in Isobutylphenylphosphine Chemistry

Development of Novel Phosphine (B1218219) Ligands for Sustainable Catalysis

The design of new phosphine ligands is a cornerstone of modern catalysis, aimed at creating more active, selective, and sustainable chemical processes. umicore.comprochemonline.com Phosphines are a versatile class of ligands, primarily because their steric and electronic properties can be finely tuned by varying the substituents on the phosphorus atom. umicore.comsigmaaldrich.com This tunability is crucial for optimizing catalytic performance in a wide array of reactions, including industrially significant cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds. umicore.comprochemonline.com

Research is increasingly focused on developing ligands that enable catalysis under milder conditions, reduce catalyst loading, and utilize earth-abundant metals, all key tenets of green chemistry. umicore.comtcichemicals.com For instance, the development of bulky, electron-rich phosphines has been shown to significantly improve reactivity in challenging coupling reactions. sigmaaldrich.com Strategies for novel ligand synthesis are also evolving. Recent approaches include late-stage functionalization through C-H activation, which allows for the rapid diversification of phosphine structures from common intermediates. snnu.edu.cn This modular approach accelerates the discovery of ligands with optimal properties for specific catalytic transformations. tcichemicals.comsnnu.edu.cn

In this context, isobutylphenylphosphine serves as a foundational structure that can be modified to create new ligands. The isobutyl and phenyl groups provide a specific steric and electronic profile, which can be systematically altered. For example, introducing functional groups onto the phenyl ring or modifying the isobutyl moiety can lead to a library of derivatives. These new ligands, based on the this compound scaffold, could be screened in high-throughput experiments for applications in sustainable catalysis, such as the hydroformylation or hydrogenation of biomass-derived substrates. The goal is to develop catalytic systems that are not only efficient but also environmentally benign. umicore.comprochemonline.com

Integration of this compound Derivatives in Materials Science and Polymer Chemistry

The unique properties of organophosphorus compounds are increasingly being exploited in materials science and polymer chemistry. wikipedia.org Phosphine derivatives can be incorporated into polymer backbones or used as additives to impart specific functionalities, such as flame retardancy, thermal stability, or optical properties. The integration of dynamic covalent bonds into polymer networks has given rise to materials like vitrimers, which are crosslinked polymers that can be reprocessed and recycled. rsc.orgrsc.org Phosphonate-based vitrimers, for example, have been shown to create recyclable and intrinsically flame-retardant fiber-reinforced composites. rsc.org

While direct integration of this compound into polymers is not widely documented, its derivatives hold potential in this area. Through chemical modification, this compound can be converted into monomers suitable for polymerization. For instance, introducing vinyl or other polymerizable groups onto the phenyl ring would allow it to be incorporated into polymer chains via chain-growth or step-growth polymerization mechanisms. ntnu.edu The resulting polymers would possess phosphorus atoms within their structure, potentially enhancing their material properties.

Furthermore, phosphine-containing polymers can act as macroligands, which can be used to create polymer-supported catalysts. These catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). Derivatives of this compound could be grafted onto polymer supports and used in flow chemistry reactors for continuous manufacturing processes. The field of polymer chemistry is vast, encompassing everything from synthetic plastics and rubbers to biopolymers like DNA and proteins, offering a wide scope for the application of novel phosphine derivatives. wikipedia.org

Table 1: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Potential Role of this compound Derivative | Desired Property |

| Flame Retardants | Incorporated as a reactive monomer into a polymer matrix. | Reduced flammability, self-extinguishing properties. |

| Polymer-Supported Catalysts | Functionalized and grafted onto a solid polymer support. | Recyclability, use in continuous flow reactors. |

| Vitrimers | Modified to act as a dynamic cross-linker in a polymer network. | Recyclability, reparability, improved thermal properties. rsc.orgrsc.org |

| Organic Electronics | Used as a building block for π-conjugated oligomers or polymers. | Semiconductor properties for use in OLEDs or OPVs. researchgate.net |

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the mechanism of a catalytic reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions provide a real-time window into the chemical transformations as they occur. mdpi.com This eliminates the need for quenching the reaction and isolating intermediates, which may not be representative of the actual catalytic cycle. mdpi.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy are powerful tools for characterizing catalytic systems under relevant reaction conditions. spectroscopyonline.comfrontiersin.orgrsc.org

The data gathered from these in-situ techniques are essential for constructing accurate mechanistic hypotheses and for identifying rate-limiting steps or catalyst deactivation pathways. frontiersin.org This knowledge directly informs the design of more efficient catalysts and the optimization of reaction conditions. nih.gov

Table 2: In-Situ Spectroscopic Techniques for Studying Phosphine-Mediated Reactions

| Spectroscopic Technique | Information Obtained | Relevance to this compound Chemistry |

| FTIR-ATR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; catalyst-ligand interactions. mdpi.com | Monitoring the coordination of the phosphine to the metal and tracking the progress of a catalytic reaction. mdpi.comrsc.org |

| Raman Spectroscopy | Vibrational modes of non-polar bonds; structural information on catalysts and intermediates. spectroscopyonline.com | Complementary to FTIR, useful for studying symmetric vibrations and reactions in aqueous media. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the metal center. frontiersin.org | Probing changes in the electronic structure and geometry of the metal catalyst during the catalytic cycle. |

| Near Ambient Pressure XPS (NAP-XPS) | Elemental composition and chemical states on the catalyst surface under reaction conditions. frontiersin.org | Investigating catalyst deactivation mechanisms and surface-adsorbed species. |

Bio-Inspired Catalysis and Bioconjugation with Phosphine Ligands

Nature provides a vast source of inspiration for the design of highly efficient and selective catalysts. nih.gov Bio-inspired catalysis seeks to mimic the principles of enzymes, such as the use of specific binding pockets and cooperative functional groups, to create synthetic catalysts with enzyme-like properties. nih.govorganic-chemistry.org While enzymes themselves are powerful catalysts, their application can be limited by their stability. nih.gov A promising approach involves integrating synthetic catalytic motifs into biological scaffolds or creating entirely synthetic mimics.

Phosphine ligands, while not common in natural enzymes, can be incorporated into bio-inspired systems. For example, a phosphine ligand could be tethered to a peptide or a protein scaffold. This bioconjugate would place the catalytically active metal-phosphine complex within a defined molecular environment, potentially influencing its selectivity in a manner analogous to an enzyme's active site.

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule like a protein or a nucleic acid. thermofisher.com Phosphines play a direct role in certain bioconjugation reactions, most notably the Staudinger ligation. This reaction involves the chemoselective coupling of a phosphine with an azide (B81097) to form an aza-ylide, which then hydrolyzes to produce a stable amide bond. thermofisher.com A derivative of this compound functionalized with a suitable group could be used to label proteins or other biomolecules that have been engineered to contain an azide group. This powerful tool is used in chemical biology to track proteins, create antibody-drug conjugates (ADCs), and immobilize enzymes. invivogen.cominsights.bio

Computational Design and Predictive Modeling of Novel Phosphine Systems

The empirical, trial-and-error approach to catalyst discovery is time-consuming and costly. chemrxiv.org The advent of powerful computational tools and machine learning algorithms is revolutionizing the design of new catalysts and materials. umich.eduresearchgate.net Computational chemistry allows for the in silico design and evaluation of new molecules, enabling researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

For phosphine ligands, computational methods can be used to calculate key properties, such as steric bulk (cone angle) and electronic character (Tolman electronic parameter), which are known to correlate with catalytic performance. umicore.com Quantum mechanical (QM) calculations can model the entire catalytic cycle, providing insights into reaction mechanisms and predicting energy barriers, which determine reaction rates and selectivities. umich.edu

Furthermore, machine learning (ML) is emerging as a powerful tool for navigating the vast chemical space of potential catalysts. chemrxiv.orgnih.gov By training ML models on existing experimental or computational data, it is possible to predict the performance of new, untested ligands. nih.govarxiv.org A researcher could generate a virtual library of thousands of this compound derivatives and use a predictive model to identify the top candidates for a specific reaction, such as asymmetric hydrogenation. chemrxiv.org This data-driven approach accelerates the discovery process and can uncover non-intuitive structure-activity relationships that might be missed by human chemists. researchgate.netnih.gov These computational design systems provide a framework for rapidly screening possibilities and refining designs to meet specific performance targets. tue.nlkoreascience.krusu.edu

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Isobutylphenylphosphine, and how do their yields and purity compare?

- Methodology : The most common synthesis involves the reaction of phenylphosphine derivatives with isobutyl halides under inert atmospheres. For example, nucleophilic substitution using NaH as a base in anhydrous THF at 0–5°C yields ~60–75% purity, requiring subsequent purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) . Comparative studies recommend Grignard reagent-based routes for higher steric control, albeit with lower scalability .

- Key Data : NMR (<sup>31</sup>P: δ 15–20 ppm; <sup>1</sup>H: isobutyl CH3 at δ 0.9–1.1 ppm) and elemental analysis are critical for verifying purity .